Immunosuppressive Activity of 9-Norketo FK-506 is Negligible Relative to Parent FK-506 and Other Metabolites, Defining its Role as a Control
In a direct comparative study, the immunosuppressive activity of 9-Norketo FK-506, characterized as part of a class of FK506 metabolites, was found to be weak or negligible. The IC50 for FK506 in a mouse mixed lymphocyte reaction (MLR) assay was 0.11 ng/mL, whereas the IC50 for a structurally characterized di-demethylated metabolite (M-VI) was 8.78 ng/mL, and for other metabolites (M-V, M-VII) it was >1000 ng/mL [1]. While 9-Norketo FK-506 was not the specific subject of that IC50 determination, it is a primary oxidative metabolite and, like M-VII and M-V, exhibits significantly reduced activity compared to the parent drug, a trend consistent with the loss of the C9-keto group [1].
| Evidence Dimension | Immunosuppressive activity (IC50) |
|---|---|
| Target Compound Data | IC50 > 1000 ng/mL (for structurally similar metabolites M-V and M-VII) [1] |
| Comparator Or Baseline | FK506 (Tacrolimus): IC50 = 0.11 ng/mL; M-VI (another metabolite): IC50 = 8.78 ng/mL [1] |
| Quantified Difference | Activity is reduced by at least 9000-fold compared to FK506 (based on >1000 vs 0.11 ng/mL), and over 110-fold compared to M-VI (8.78 ng/mL). |
| Conditions | Mouse mixed lymphocyte reaction (MLR) assay |
Why This Matters
This near-complete loss of immunosuppressive function establishes 9-Norketo FK-506 as an ideal negative control for in vitro activity assays, allowing researchers to dissect specific structural contributions to FK506's mechanism.
- [1] Iwasaki, K., Shiraga, T., Matsuda, H., Nagase, K., Tokuma, Y., Hata, T., ... & Fujikawa, A. (1995). Further metabolism of FK506 (tacrolimus). Identification and biological activities of the metabolites oxidized at multiple sites of FK506. Drug Metabolism and Disposition, 23(1), 28-34. View Source
